![molecular formula C25H27N3O3 B4022824 8-[(2-methyl-1-piperidinyl)carbonyl]-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4022824.png)
8-[(2-methyl-1-piperidinyl)carbonyl]-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Description
Quinoline derivatives are significant due to their broad spectrum of pharmacological activities and their role in medicinal chemistry. The synthesis and study of quinoline derivatives, including those with specific substituents like nitrophenyl groups, piperidinyl moieties, and cyclopentaquinoline structures, are of interest for developing new therapeutic agents and understanding their chemical behavior.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-component reactions, cyclization, and functional group transformations. For example, Tolstikov et al. (2014) reported the synthesis of 4-aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines via acid-catalyzed cyclocondensation, demonstrating a method that could be analogous to synthesizing the requested compound by modifying substituents and reaction conditions (Tolstikov et al., 2014).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including substitution patterns and stereochemistry, significantly influences their chemical and physical properties. Studies on the crystal structures of substituted quinolines, like the work by Raoni et al. (2011), provide insights into the conformational preferences and intermolecular interactions of these compounds, which are crucial for understanding their reactivity and interaction with biological targets (Raoni et al., 2011).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including nitration, reduction, and functional group transformations. The work by Helissey et al. (1989) on heterocyclic quinones synthesis and their cytotoxicity showcases the chemical reactivity of quinoline derivatives and their potential biological activities (Helissey et al., 1989).
properties
IUPAC Name |
(2-methylpiperidin-1-yl)-[4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-16-6-2-3-13-27(16)25(29)18-11-12-23-22(15-18)20-9-5-10-21(20)24(26-23)17-7-4-8-19(14-17)28(30)31/h4-5,7-9,11-12,14-16,20-21,24,26H,2-3,6,10,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLACZLVBICEFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC(=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methylpiperidin-1-yl)[4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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